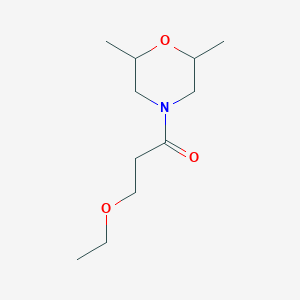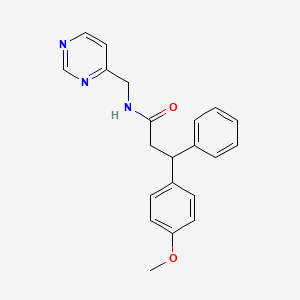
1-(2,6-Dimethylmorpholin-4-yl)-3-ethoxypropan-1-one
Vue d'ensemble
Description
4-(3-Ethoxypropanoyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure This compound is characterized by the presence of an ethoxypropanoyl group attached to the morpholine ring, along with two methyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-ethoxypropan-1-one typically involves the reaction of 2,6-dimethylmorpholine with 3-ethoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropanoyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the ethoxypropanoyl moiety, converting it to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(3-Ethoxypropanoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-ethoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropanoyl group can form hydrogen bonds or hydrophobic interactions with active sites, influencing the activity of the target molecule. The morpholine ring can also participate in various binding interactions, contributing to the overall effect of the compound.
Comparaison Avec Des Composés Similaires
2,6-Dimethylmorpholine: Lacks the ethoxypropanoyl group, resulting in different chemical properties and reactivity.
4-(3-Ethoxypropanoyl)morpholine: Similar structure but without the methyl groups at the 2 and 6 positions, affecting its steric and electronic properties.
4-(3-Methoxypropanoyl)-2,6-dimethylmorpholine: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
Uniqueness: 4-(3-Ethoxypropanoyl)-2,6-dimethylmorpholine is unique due to the combination of the ethoxypropanoyl group and the dimethyl-substituted morpholine ring. This specific structure imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-ethoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-14-6-5-11(13)12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWMLGKWQEJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388051 | |
| Record name | 1-(2,6-dimethylmorpholin-4-yl)-3-ethoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831216-81-0 | |
| Record name | 1-(2,6-dimethylmorpholin-4-yl)-3-ethoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-bromopyridin-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B4197290.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4197306.png)
![1-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4197308.png)
![ETHYL 1-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4197311.png)
![2-[4-(4-chlorophenyl)-6-methylpyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B4197324.png)
![3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B4197346.png)
![6-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4197353.png)
![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4197358.png)
![3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4197366.png)
![4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4197378.png)
![methyl 2-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4197385.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197412.png)
![1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol](/img/structure/B4197420.png)
